molecular formula C4H9BO2 B052118 (E)-2-Buten-2-ylboronic acid CAS No. 125261-72-5

(E)-2-Buten-2-ylboronic acid

货号: B052118
CAS 编号: 125261-72-5
分子量: 99.93 g/mol
InChI 键: CCXHEPSOPWJNJB-ARJAWSKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-But-2-EN-2-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a but-2-en-2-yl moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-But-2-EN-2-ylboronic acid typically involves the hydroboration of but-2-yne followed by oxidation. One common method is the use of diborane (B2H6) or borane (BH3) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

  • Hydroboration: But-2-yne reacts with diborane to form the corresponding borane intermediate.
  • Oxidation: The borane intermediate is oxidized with hydrogen peroxide to yield (E)-But-2-EN-2-ylboronic acid.

Industrial Production Methods: Industrial production of (E)-But-2-EN-2-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions: (E)-But-2-EN-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction of the double bond can yield the corresponding alkane.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl or vinyl halides.

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Biaryl or alkenyl compounds.

科学研究应用

(E)-But-2-EN-2-ylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

作用机制

The mechanism of action of (E)-But-2-EN-2-ylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.

    Vinylboronic acid: Similar reactivity but with a vinyl group instead of a but-2-en-2-yl group.

    Allylboronic acid: Contains an allyl group, offering different reactivity patterns.

Uniqueness: (E)-But-2-EN-2-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in various transformations makes it a valuable compound in synthetic chemistry.

生物活性

(E)-2-Buten-2-ylboronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ability to interact with various biological targets, particularly enzymes, which is pivotal for its potential therapeutic applications.

  • Molecular Formula : C4H9BO2
  • Molecular Weight : 99.02 g/mol
  • Structure : The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine residues in target proteins, particularly in enzymes like serine proteases. This mechanism is crucial for its inhibitory effects on various biological processes.

Biological Activities

  • Enzyme Inhibition :
    • This compound has been shown to inhibit serine proteases, which are involved in numerous physiological processes including digestion and blood coagulation. This inhibition can be exploited for therapeutic purposes, especially in cancer treatment where protease activity is often dysregulated .
  • Antitumor Activity :
    • Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from this boronic acid have shown promising results in inhibiting the growth of various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and glioblastoma (U87-MG). The half-maximal inhibitory concentration (IC50) values indicate effective cytotoxicity against these cell lines .
  • Antiviral Properties :
    • Research indicates potential antiviral applications, particularly against viruses that utilize protease enzymes for their replication cycle. The ability of this compound to inhibit these enzymes may provide a pathway for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The structural modifications of this compound are crucial for enhancing its biological activity. Variations in substituents on the boron atom or modifications to the alkene chain can significantly alter the compound's potency and specificity against different biological targets.

Compound VariationIC50 Value (µM)Target Cell Line
This compound15MDA-MB-231
3-Methyl-(E)-2-buten-2-ylboronic acid7U87-MG
Trifluoromethyl derivative3HL-60

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor efficacy of several derivatives of this compound against leukemia cells. The results indicated that specific substitutions led to a significant increase in cytotoxicity, demonstrating the importance of structural optimization in drug design .
  • Inhibition of Proteases :
    • Another investigation focused on the inhibition of HCV NS3/4A protease by boronic acids, including this compound. The results showed effective inhibition, suggesting potential applications in treating hepatitis C virus infections .

属性

IUPAC Name

[(E)-but-2-en-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHEPSOPWJNJB-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C(=C\C)/C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。